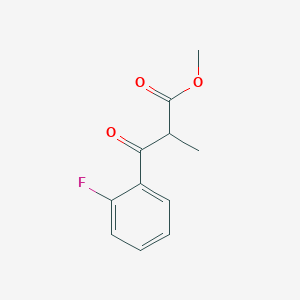
Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a fluorophenyl group, a methyl group, and an oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces 3-(2-fluorophenyl)-2-methyl-3-oxopropanoic acid.
Reduction: Yields 3-(2-fluorophenyl)-2-methyl-3-hydroxypropanoate.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chlorophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(2-bromophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(2-iodophenyl)-2-methyl-3-oxopropanoate
Uniqueness
Methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
YDUBMRNHRHAUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















